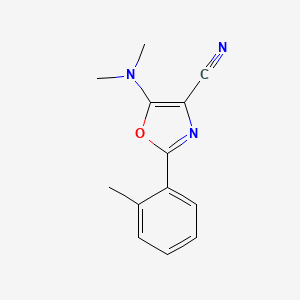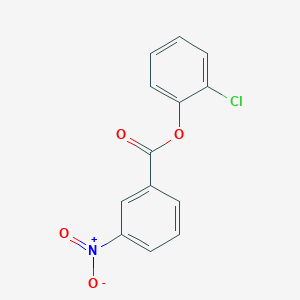![molecular formula C15H21NO2 B5769261 1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
1-[(2-methoxyphenyl)acetyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methoxyphenyl)acetyl]azepane, also known as MPA, is a chemical compound that belongs to the class of azepanes. It is a psychoactive compound that has been extensively researched for its potential therapeutic applications. The chemical structure of MPA is shown below:
Mechanism of Action
The exact mechanism of action of 1-[(2-methoxyphenyl)acetyl]azepane is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This may lead to increased feelings of pleasure and reward, which could be beneficial in the treatment of depression and addiction.
Biochemical and Physiological Effects:
1-[(2-methoxyphenyl)acetyl]azepane has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may lead to increased feelings of pleasure and reward. Additionally, 1-[(2-methoxyphenyl)acetyl]azepane has been shown to increase heart rate and blood pressure, which may be indicative of its stimulant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-methoxyphenyl)acetyl]azepane in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the effects of neurotransmitter activity on behavior and physiology. However, one limitation of using 1-[(2-methoxyphenyl)acetyl]azepane is its potential for abuse and addiction. This may make it difficult to control for confounding variables in lab experiments.
Future Directions
There are several potential future directions for research on 1-[(2-methoxyphenyl)acetyl]azepane. One area of interest is its potential therapeutic applications in the treatment of depression and addiction. Additionally, further research could be done to better understand the mechanism of action of 1-[(2-methoxyphenyl)acetyl]azepane and its effects on neurotransmitter activity. Finally, research could be done to identify potential side effects and risks associated with the use of 1-[(2-methoxyphenyl)acetyl]azepane.
Synthesis Methods
1-[(2-methoxyphenyl)acetyl]azepane can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with 1,6-diaminohexane. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the azepane ring. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-[(2-methoxyphenyl)acetyl]azepane has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This suggests that 1-[(2-methoxyphenyl)acetyl]azepane may have potential therapeutic applications for a range of neurological disorders, including depression, anxiety, and addiction.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-5-4-8-13(14)12-15(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYYJIRBQPKSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)

![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)


![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)

![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)




